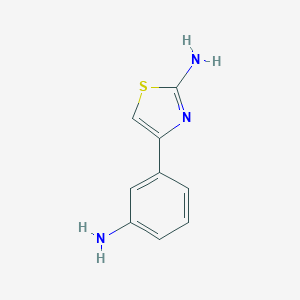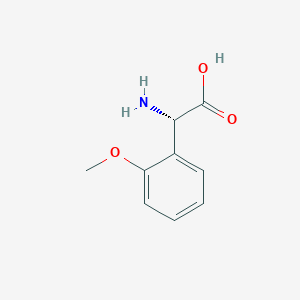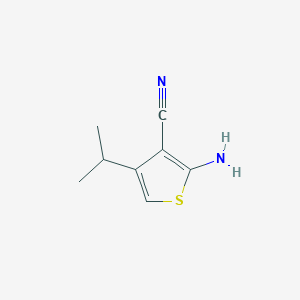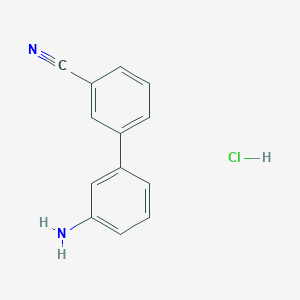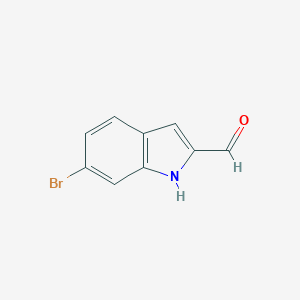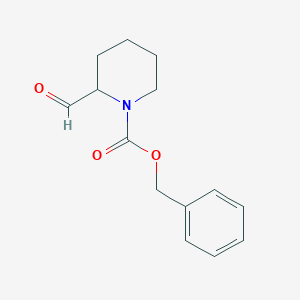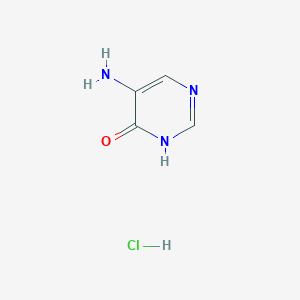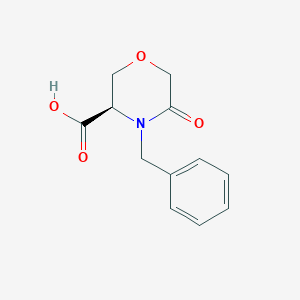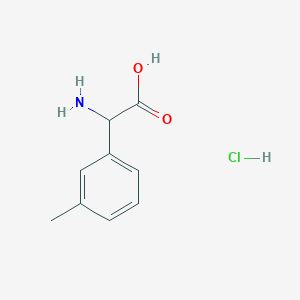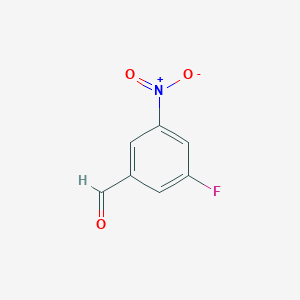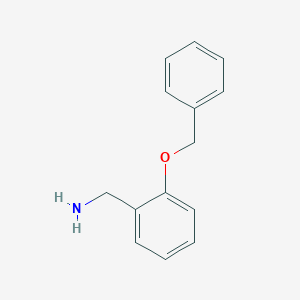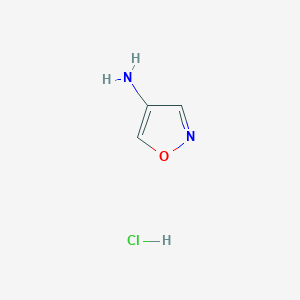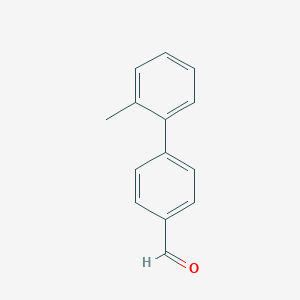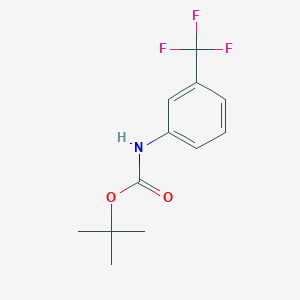
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that has been the subject of various research studies due to its potential as a building block in synthetic organic chemistry and its role in the synthesis of biologically active compounds. It is related to a family of tert-butyl carbamates that have been explored for their reactivity and utility in creating complex molecular structures with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds has been extensively studied. For instance, tert-butyl phenylazocarboxylates, which are closely related to tert-butyl (3-(trifluoromethyl)phenyl)carbamate, have been used as versatile building blocks that can undergo nucleophilic substitutions and radical reactions to generate a variety of products . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds, has been optimized to achieve a total yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl N-trifluoromethylcarbamate has been characterized, revealing an unusually short N-CF3 bond and a somewhat lengthened N-C(O2) bond. The molecule's structure is planar with the CC3 and CF3 groups staggered with respect to the C-O bond, and hydrogen bonding is observed to link the molecules into infinite chains .
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates can undergo radical reactions such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility as building blocks . Furthermore, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity, leading to the synthesis of optically pure enantiomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The short N-CF3 bond and the planar configuration of the molecule contribute to its reactivity and the formation of hydrogen bonds, which can affect its solubility and stability . The electronic, photophysical, and electrochemical properties of related compounds, such as those based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, have been studied, indicating that the energy gap between singlet and triplet states can be tuned by manipulating the conjugation of the electron donor units .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- Asymmetric Mannich Reaction : The compound has been utilized in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate through asymmetric Mannich reactions, demonstrating its role in generating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- Structural Analysis : A study detailed the molecular structure of tert-Butyl N-trifluoromethylcarbamate, highlighting its unique N-CF3 bond and molecular configuration (Brauer, Burger, Pawelke, & Wilke, 1988).
Chemical Reactions and Properties
- Deprotection with Aqueous Phosphoric Acid : Research indicates that aqueous phosphoric acid is an effective reagent for deprotecting tert-butyl carbamates, including tert-Butyl (3-(trifluoromethyl)phenyl)carbamate. This process is noted for its mildness and good selectivity (Li et al., 2006).
- Novel Reduction Reactions : The compound has been involved in novel reduction reactions, particularly in the context of perfluoroalkyl ketones, providing insights into unusual chemical pathways (Sokeirik et al., 2006).
- Metalation Studies : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation, a process critical in the synthesis of various functionalized compounds (Sieburth & Somers, 1996).
Synthetic Applications
- Synthesis of Clarithromycin Derivative : The compound is used in the synthesis of clarithromycin derivatives, demonstrating its utility in creating complex pharmaceutical compounds while preserving stereochemical integrity (Li et al., 2006).
- Formation of Lactones and Lactams : It has been used in reactions leading to the formation of lactones or lactams, playing a role in the creation of diverse organic compounds (Crich & Rahaman, 2009).
Photophysical and Electrochemical Properties
- Thermally Activated Delayed Fluorescence : Compounds like tert-butyl (3-(trifluoromethyl)phenyl)carbamate have been studied for their role in creating materials for thermally activated delayed fluorescence, a property significant in the development of new electronic and photonic materials (Huang et al., 2014).
Crystallography and Molecular Structure
- Isomorphous Crystal Structures : Its derivatives have been analyzed for their isomorphous crystal structures, which are important for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZDOLFXQKWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446927 | |
| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate | |
CAS RN |
109134-07-8 | |
| Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



